2-Ethylhexyl methyl hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl methyl hexanedioate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and various industrial applications. This compound is particularly notable for its unique chemical structure and properties, which make it valuable in multiple scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl methyl hexanedioate typically involves the esterification of hexanedioic acid with 2-ethylhexanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly catalysts and solvents is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl methyl hexanedioate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed under basic conditions.
Major Products Formed:
Oxidation: Hexanedioic acid and 2-ethylhexanoic acid.
Reduction: 2-ethylhexanol and hexanediol.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
2-Ethylhexyl methyl hexanedioate finds applications in several scientific research areas:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a biodegradable plasticizer in biopolymer production.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2-ethylhexyl methyl hexanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The compound’s lipophilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
2-Ethylhexanoic acid: A carboxylic acid used in the production of metal salts and as a catalyst in polymerization reactions.
2-Ethylhexanol: An alcohol used as a plasticizer and in the synthesis of other esters.
Hexanedioic acid: A dicarboxylic acid used in the production of nylon and other polymers.
Uniqueness: 2-Ethylhexyl methyl hexanedioate stands out due to its unique combination of properties from both its alcohol and acid components. This dual functionality allows it to be versatile in various applications, from industrial to biomedical fields .
Properties
CAS No. |
64573-69-9 |
---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
6-O-(2-ethylhexyl) 1-O-methyl hexanedioate |
InChI |
InChI=1S/C15H28O4/c1-4-6-9-13(5-2)12-19-15(17)11-8-7-10-14(16)18-3/h13H,4-12H2,1-3H3 |
InChI Key |
XQRJRRRFDGFLAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.